Product packaging for 2-Bromo-4-(methylsulfonyl)phenol(Cat. No.:CAS No. 20951-43-3)

2-Bromo-4-(methylsulfonyl)phenol

Cat. No.: B1627411
CAS No.: 20951-43-3
M. Wt: 251.1 g/mol
InChI Key: MOQJJCKZSLMZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Halogenated and Sulfonyl-Substituted Phenol (B47542) Derivatives

2-Bromo-4-(methylsulfonyl)phenol belongs to a broader class of organic compounds known as substituted phenols. The presence of both a halogen and a sulfonyl group on the phenol ring imparts distinct chemical properties that are a focus of academic and industrial research.

Halogenated Phenols: The bromine atom, an electron-withdrawing group, increases the acidity of the phenolic hydroxyl group. This modification is a common strategy in medicinal chemistry to enhance the biological activity of molecules. finechem-mirea.ru The position of the halogen is crucial, with ortho-substitution, as seen in this compound, influencing reactivity in subsequent synthetic steps.

Sulfonyl-Substituted Phenols: The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group. Its presence further enhances the acidity of the phenol and can participate in various chemical reactions. The synthesis of such compounds often involves the oxidation of a corresponding methylthio (-SCH₃) precursor. For instance, the synthesis of 4-(methylsulfonyl)phenol (B50025) can be achieved by oxidizing 4-(methylthio)phenol (B156131). This highlights a general synthetic route that can be adapted for more complex derivatives.

The combination of these two functional groups on a single phenol scaffold creates a molecule with a unique electronic profile and reactivity, making it a valuable building block in organic synthesis.

Significance in Contemporary Chemical and Biomedical Sciences Research

The importance of this compound in modern research stems primarily from its role as a key intermediate.

In Chemical Synthesis: The compound serves as a precursor for the synthesis of more complex molecules. The bromine atom can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of new functional groups. The sulfonyl group can also be a target for chemical modification. For example, related bromo-phenols are used as intermediates in the synthesis of various chemicals and potential drug candidates. quickcompany.in The synthesis of 2-bromo-4-methylphenol (B149215), a related compound, is a well-documented process involving the bromination of 4-methylphenol. quickcompany.ingoogle.com This methodology can be conceptually extended to the synthesis of this compound.

In Biomedical Research: While direct therapeutic applications of this compound are not widely documented, its derivatives are of significant interest. Substituted phenols, in general, are explored for a range of biological activities. finechem-mirea.ru For instance, other bromo-substituted phenols and related compounds have been investigated for their potential as antimicrobial and anti-inflammatory agents. guidechem.com The structural motifs present in this compound are found in various biologically active compounds. For example, compounds containing a bromo-phenyl structure are used in the synthesis of pharmaceuticals. jingyepharma.com The sulfonyl group is also a common feature in many drugs. Therefore, this compound represents a valuable starting material for the generation of new molecular entities with potential therapeutic applications. Research into the synthesis of complex hydrazone derivatives from substituted phenols further illustrates the utility of such compounds in creating molecules with potential biological activities. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrO3S B1627411 2-Bromo-4-(methylsulfonyl)phenol CAS No. 20951-43-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-methylsulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQJJCKZSLMZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596205
Record name 2-Bromo-4-(methanesulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20951-43-3
Record name 2-Bromo-4-(methylsulfonyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20951-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(methanesulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 4 Methylsulfonyl Phenol and Its Chemical Precursors

Strategies for the Introduction of the Methylsulfonyl Group

The methylsulfonyl group (-SO₂CH₃) is a key structural feature, and its introduction is typically accomplished by the oxidation of a corresponding methylthio (-SCH₃) precursor. This transformation is a critical step in the synthesis of 4-(methylsulfonyl)phenol (B50025), the direct precursor to the target compound.

Oxidation Pathways for Thiophenol Precursors (e.g., 4-(Methylthio)phenol (B156131) to 4-(Methylsulfonyl)phenol)

The conversion of 4-(methylthio)phenol to 4-(methylsulfonyl)phenol is a well-established oxidation reaction. Various oxidizing agents can achieve this transformation, with differing efficiencies and reaction conditions.

One common method involves the use of Oxone (potassium peroxymonosulfate). In a typical procedure, Oxone is added in portions to a solution of 4-(methylthio)phenol in an ethanol (B145695) and water mixture at room temperature. chemicalbook.com The reaction is generally stirred for an extended period, after which the product, 4-(methylsulfonyl)phenol, can be isolated in high yield (approximately 96%) by partitioning between ethyl acetate (B1210297) and water. chemicalbook.com

Another documented pathway employs sodium periodate (B1199274) (NaIO₄). A solution of 4-(methylthio)phenol in aqueous methanol (B129727) is cooled, and sodium periodate is added. This process may require multiple additions of the oxidizing agent over several hours to drive the reaction to completion. The final product is then purified by column chromatography, affording a lower yield of around 32%.

Other oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), are also effective for converting methylthio ethers to methylsulfonyl groups, as demonstrated in the synthesis of more complex analogues like 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole. google.com The choice of oxidant can be influenced by factors such as substrate compatibility, desired yield, and ease of purification.

Table 1: Comparison of Oxidation Methods for 4-(methylthio)phenol

Oxidizing Agent Solvent System Reaction Time Yield Source(s)
Oxone Ethanol / Water 18 hours 96% chemicalbook.com
Sodium Periodate Methanol / Water >66 hours 32%

Bromination Approaches for Substituted Phenolic Systems

The introduction of a bromine atom onto the phenolic ring is achieved through electrophilic aromatic substitution. The powerful activating and directing effects of the hydroxyl group dominate this reaction, but conditions can be tailored to achieve the desired substitution pattern.

Electrophilic Aromatic Substitution Mechanisms for Phenolic Bromination

The bromination of phenol (B47542) is a classic example of electrophilic aromatic substitution. The hydroxyl (-OH) group is a strongly activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. byjus.com This activation is due to the lone pairs of electrons on the oxygen atom, which can be delocalized into the ring through resonance. khanacademy.orgyoutube.com Consequently, the ortho and para positions become particularly electron-rich. khanacademy.orgyoutube.com

The nature of the solvent plays a crucial role in the outcome of the reaction. khanacademy.org

In polar protic solvents like water , phenol can ionize to form the even more reactive phenoxide ion. pw.live The solvent also helps to polarize the bromine molecule (Br₂), creating a stronger electrophile (Br⁺). khanacademy.orgyoutube.com This high reactivity leads to the rapid formation of a trisubstituted product, 2,4,6-tribromophenol. byjus.com

In non-polar solvents like carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃) at low temperatures , the ionization of phenol is suppressed, and the solvent does not assist in polarizing the bromine molecule. byjus.comkhanacademy.org This less reactive environment allows for more controlled, mono-bromination, yielding a mixture of ortho- and para-bromophenol. khanacademy.org

For a substrate like 4-(methylsulfonyl)phenol, the directing effects of the two substituents are synergistic. The hydroxyl group directs ortho and para. Since the para position is already occupied by the methylsulfonyl group, it strongly directs the incoming electrophile to the ortho positions. The methylsulfonyl group is a deactivating, meta-directing group. Therefore, it also directs the incoming bromine to the position meta to itself, which is the same position ortho to the hydroxyl group. This alignment ensures high regioselectivity for the formation of 2-Bromo-4-(methylsulfonyl)phenol.

Investigation of Continuous Bromination Techniques (Analogous to 2-Bromo-4-methylphenol (B149215) Synthesis)

While batch processing is common, continuous-flow chemistry offers significant advantages in terms of safety, control, and scalability, particularly for hazardous reactions like bromination. The synthesis of 2-bromo-4-methylphenol from p-cresol (B1678582) provides a relevant analogue for investigating such techniques. google.comgoogle.com

In a continuous bromination process, solutions of the phenolic substrate (e.g., p-cresol) and bromine, each diluted in a suitable solvent, are pumped into a pipeline reactor. google.com This method allows for precise control over stoichiometry (molar ratio of bromine to phenol is typically kept close to 1:1), temperature (-20°C to 10°C), and reaction time. google.comgoogle.com The rapid mixing and efficient heat exchange within the microreactor minimize the formation of di-substituted by-products like 2,6-dibromo-4-methylphenol, leading to higher selectivity and yield of the desired mono-brominated product. google.com

Table 2: Typical Parameters for Continuous Bromination of p-Cresol

Parameter Value/Range Purpose Source(s)
Reactants p-Cresol, Bromine Substrate and brominating agent google.comgoogle.com
Solvent Dichloromethane, Chloroform, Toluene Dilution and reaction medium google.com
Temperature -20°C to 10°C Control reaction rate and selectivity google.comgoogle.com
Molar Ratio (Br₂:Phenol) 0.98 to 1.03 Maximize mono-bromination, minimize by-products google.com
Process Type Continuous Pipeline Reactor Enhance safety, control, and yield google.com

Multi-Step Synthetic Sequences for the Elaboration of this compound and its Analogues

The synthesis of this compound logically follows a two-step sequence from a commercially available precursor:

Oxidation: 4-(Methylthio)phenol is oxidized to 4-(methylsulfonyl)phenol using a suitable agent like Oxone. chemicalbook.com

Bromination: The resulting 4-(methylsulfonyl)phenol is then subjected to electrophilic bromination. Given the directing effects of the hydroxyl and methylsulfonyl groups, the bromine is selectively introduced at the 2-position.

Similar multi-step sequences are employed to create more complex analogues that are valuable in pharmaceutical and chemical research. For instance, the synthesis of 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone involves the sulfonylation of a phenyl ring, followed by bromination at the alpha position of the acetophenone (B1666503) side chain. jingyepharma.com

In another example, various 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives are synthesized starting from p-methylsulfonyl acetophenone. nih.gov This precursor undergoes a Fischer indole synthesis, followed by Vilsmeier-Haack formylation and subsequent reaction with hydrazines to yield a library of complex molecules. nih.gov A further illustration is the synthesis of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole, which begins with thioanisole (B89551) and proceeds through several steps including Friedel-Crafts acylation, diketone formation, cyclization, and a final oxidation of the methylthio group to the methylsulfonyl group. google.com These examples highlight how the core 4-(methylsulfonyl)phenyl moiety, often prepared via oxidation, serves as a foundational building block for the elaboration of diverse chemical structures.

Chemical Reactivity and Transformation Studies of 2 Bromo 4 Methylsulfonyl Phenol

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom on the aromatic ring of 2-Bromo-4-(methylsulfonyl)phenol serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The success of these reactions is significantly influenced by the electronic properties of the other substituents on the ring. The potent electron-withdrawing nature of the para-positioned methylsulfonyl group is crucial, as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. libretexts.org This stabilization facilitates the displacement of the bromide ion by a variety of nucleophiles. libretexts.org

Exploration of Suzuki-Miyaura Coupling and Related Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds. Among these, the Suzuki-Miyaura coupling is particularly prominent for its versatility and functional group tolerance. wikipedia.orgnih.gov This reaction involves the coupling of an organohalide with an organoboron species, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. wikipedia.org

The catalytic cycle of the Suzuki reaction is generally understood to proceed through three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) complex. wikipedia.org

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step requires activation of the organoboron species by a base. wikipedia.org

Reductive Elimination : The two organic partners on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

The choice of catalyst, ligands, base, and solvent is critical for optimizing the reaction yield and scope. Various palladium sources and phosphine (B1218219) ligands have been developed to enhance the efficiency of these couplings, even with challenging substrates such as those containing unprotected functional groups like the hydroxyl group in the target phenol (B47542). nih.govorganic-chemistry.orgorganic-chemistry.org Besides the Suzuki reaction, related transformations like the Stille (using organotin reagents) and Buchwald-Hartwig (forming carbon-nitrogen bonds) couplings are also applicable for the functionalization of aryl bromides. nih.govyoutube.com

Table 1: Typical Components for Suzuki-Miyaura Coupling of Aryl Bromides
ComponentExamplesFunction
Palladium Catalyst (Precatalyst)Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃The active catalyst source that facilitates the coupling reaction.
LigandTriphenylphosphine (PPh₃), Tricyclohexylphosphine (PCy₃), XPhos, CataXCium AStabilizes the palladium center and modulates its reactivity and selectivity.
Organoboron ReagentArylboronic acids, Alkylboronic acids, Potassium trifluoroborates, Boronate esters (e.g., pinacol (B44631) esters)Provides the organic moiety to be coupled with the aryl bromide.
BaseK₂CO₃, Cs₂CO₃, K₃PO₄, KOAcActivates the organoboron species to facilitate the transmetalation step.
SolventToluene, Dioxane, Tetrahydrofuran (THF), Water (in aqueous systems)Solubilizes reactants and influences reaction kinetics and catalyst stability.

Oxidative Transformations of the Phenolic Component

The phenolic group in this compound is susceptible to oxidation. Oxidative dearomatization is a powerful transformation that can convert planar phenols into complex, three-dimensional structures like quinols. nih.gov This process simultaneously introduces new stereocenters and produces intermediates that are valuable for further synthetic modifications. nih.gov While chemical methods using reagents based on lead, copper, or hypervalent iodine exist, biocatalysis offers a promising alternative for achieving high site- and enantioselectivity. nih.gov Studies have shown that enzymes, such as flavin-dependent monooxygenases from natural product biosynthetic pathways, can catalyze the oxidative dearomatization of various phenols, including brominated substrates, to yield ortho-quinol products. nih.gov

Mechanistic Studies on Quinone Derivative Formation

The formation of quinone derivatives from phenols can proceed through various mechanisms, including polar and radical pathways. uni-muenchen.de In biocatalytic systems, the mechanism of oxidative dearomatization is proposed to be the key chirality-generating step. nih.gov For chemical oxidations, the reaction pathway is highly dependent on the oxidant and reaction conditions. For instance, the reaction of phenols with strong oxidizing agents can lead to the formation of benzoquinones. Mechanistic studies on quinones like 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) show they act as potent electrophiles and can react via hydride transfer or through polar pathways with various nucleophiles. uni-muenchen.de The alkylation of quinones with trialkylboranes has been suggested to proceed via a free-radical chain mechanism. uni-muenchen.de Understanding these mechanisms is essential for controlling the outcome of oxidative reactions on the phenolic ring of this compound.

Reductive Processes of Aromatic Halides and Other Functional Groups

The functional groups on this compound exhibit different susceptibilities to reduction. The carbon-bromine bond can undergo reductive dehalogenation, a common transformation for aryl halides. This can be achieved using various methods, including catalytic hydrogenation (e.g., with H₂ gas and a palladium catalyst) or with reducing agents like sodium borohydride (B1222165) in the presence of a catalyst. This process would replace the bromine atom with a hydrogen atom, yielding 4-(methylsulfonyl)phenol (B50025). In contrast, the methylsulfonyl group is generally stable and resistant to reduction under typical conditions. Similarly, the phenolic hydroxyl group is not reducible, although related carbonyl functionalities can be reduced to alcohols using agents like sodium borohydride.

Reactivity Profiling of the Methylsulfonyl Group in Diverse Chemical Environments

The methylsulfonyl (–SO₂CH₃) group is a dominant electronic feature of the molecule. It is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the formal positive charge on the sulfur atom. This electronic influence is key to the molecule's reactivity profile. As previously noted, it strongly activates the aromatic ring towards nucleophilic aromatic substitution by stabilizing the anionic Meisenheimer intermediate. libretexts.org Conversely, it deactivates the ring towards electrophilic aromatic substitution by withdrawing electron density. The methylsulfonyl group itself is characterized by its high stability; it is generally unreactive towards a wide range of chemical reagents and conditions, including many oxidizing and reducing agents.

Electrophilic Aromatic Substitution and Further Functionalization of the Phenolic Ring

Further functionalization of the aromatic ring via electrophilic aromatic substitution is governed by the combined directing effects of the existing substituents. The hydroxyl group is a strongly activating, ortho-, para-director, while the bromine atom is a deactivating, yet ortho-, para-directing substituent. youtube.comyoutube.com The methylsulfonyl group is a strongly deactivating, meta-director.

In this compound, the positions ortho and para to the activating hydroxyl group are at C2, C6, and C4.

The C4 position is blocked by the methylsulfonyl group.

The C2 position is blocked by the bromine atom.

Therefore, the most likely position for an incoming electrophile is the C6 position, which is ortho to the hydroxyl group and meta to the bromine and methylsulfonyl groups.

The strong activating effect of the hydroxyl group is expected to overcome the deactivating effects of the bromo and methylsulfonyl substituents, directing the electrophile to the available ortho position (C6). youtube.comyoutube.com The synthesis of the title compound itself, through the electrophilic bromination of 4-(methylsulfonyl)phenol, exemplifies these directing effects, where the incoming bromine is directed to the position ortho to the strongly activating hydroxyl group. chemicalbook.com

Mechanistic Investigations at the Molecular and Cellular Levels

Molecular Target Identification and Signaling Pathway Modulation

Direct molecular targets and specific signaling pathways modulated by 2-Bromo-4-(methylsulfonyl)phenol have not been explicitly identified in the current body of scientific literature. However, its structural features as a substituted phenol (B47542) suggest potential interactions with various biological macromolecules. Phenolic compounds, in general, are known to interact with proteins and can influence cellular signaling.

One patent has identified This compound as an intermediate in the synthesis of bromodomain inhibitors. Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues, playing a crucial role in the regulation of gene transcription. nih.govnih.gov The involvement of this compound in the synthesis of such inhibitors suggests that its structural motifs may be relevant for interacting with bromodomain-containing proteins, which are key regulators in various cellular processes, including cell proliferation and differentiation. nih.gov

Ligand-Protein Interaction Profiling

Analysis of Hydrogen Bonding Interactions with Specific Amino Acid Residues

Detailed experimental or computational studies analyzing the hydrogen bonding interactions of This compound with specific amino acid residues are not currently available. However, the molecular structure, featuring a hydroxyl group (-OH) and a methylsulfonyl group (-SO₂CH₃), provides clear potential for such interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. These interactions are fundamental to the binding of small molecules to protein targets. Theoretical studies on other bromophenols have highlighted the importance of the bromine atom and hydroxyl groups in their interactions. bohrium.comacs.org

Determination of the Role in Membrane Permeability and Cellular Uptake Mechanisms

Specific studies on the membrane permeability and cellular uptake mechanisms of This compound are not documented. The cellular uptake of phenolic compounds can be influenced by factors such as their hydrophobicity and potential to interact with membrane components. The presence of both a bromo and a methylsulfonyl group will significantly influence the lipophilicity of the molecule, a key determinant of its ability to cross cell membranes.

Elucidation of Redox Mechanisms and Influence on Cellular Oxidative Stress Pathways

The influence of This compound on cellular redox mechanisms and oxidative stress pathways has not been directly investigated. However, research on bromophenols from marine algae indicates that these compounds can possess both antioxidant and pro-oxidant activities. bohrium.comacs.org Their antioxidant potential is often attributed to their ability to scavenge free radicals, a process in which the phenolic hydroxyl group plays a key role. bohrium.comacs.orgtubitak.gov.tr

The bromine substituent can also influence the antioxidant activity. bohrium.comacs.org Conversely, under certain conditions, phenolic compounds can exhibit pro-oxidant effects, for instance, by reducing metal ions which then participate in the generation of reactive oxygen species (ROS). encyclopedia.pub The presence of the electron-withdrawing methylsulfonyl group in This compound would likely modulate its redox properties compared to other bromophenols.

Assessment of Cytotoxicity and Cellular Viability

There are no specific cytotoxicity or cellular viability studies published for This compound . However, the cytotoxicity of various phenolic compounds has been extensively studied in different cell lines. rotman-baycrest.on.canih.gov For instance, studies on substituted phenols have shown that their cytotoxic effects can be concentration-dependent and influenced by the nature and position of the substituents on the phenol ring. rotman-baycrest.on.ca Research on sulfonamide derivatives has also demonstrated cytotoxic effects against various cancer cell lines, with the structure of the substituents playing a critical role in their activity. nih.gov The combination of a bromo and a methylsulfonyl group on the phenol scaffold of This compound suggests that it could exhibit cytotoxic properties, though this requires experimental verification.

Studies on Metal Chelating Effects

Specific studies on the metal chelating effects of This compound are not available in the literature. Phenolic compounds, particularly those with multiple hydroxyl groups or other suitably positioned functional groups, are known to chelate metal ions. encyclopedia.pubresearchgate.netresearchgate.netencyclopedia.pubnih.gov This ability can contribute to their antioxidant activity by sequestering metal ions that can catalyze oxidative reactions. The structure of This compound , with its single hydroxyl group and sulfonyl group, may offer some potential for metal coordination, particularly through the involvement of the phenolic oxygen and the sulfonyl oxygens. However, the efficiency of this chelation compared to classic phenolic chelators is unknown and would require dedicated investigation.

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Bromo-4-(methylsulfonyl)phenol. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the methyl group of the sulfonyl moiety, and the phenolic hydroxyl group. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring. For instance, in a related compound, 2-bromo-4-methylphenol (B149215), the proton NMR spectrum provides clear signals for the methyl group and the aromatic protons, allowing for unambiguous assignment. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The spectrum for the related 2-bromo-4-methylphenol is available and serves as a reference for interpreting the spectrum of the title compound. nih.gov

Table 1: Representative NMR Data for Similar Phenolic Compounds

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
2-bromo-4-methylphenol Signals for methyl and aromatic protons are distinct. chemicalbook.com Data available, provides carbon skeleton information. nih.gov
4-(Methylsulfonyl)phenol (B50025) Data available for comparison. uq.edu.au Data available for comparison. uq.edu.au

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum will show characteristic absorption bands for the O-H stretch of the phenol (B47542), the S=O stretches of the sulfonyl group, C-Br stretching, and various C-C and C-H vibrations of the aromatic ring. For example, the IR spectrum of the related compound 2-bromo-4-methylphenol is well-documented and shows these characteristic peaks. nih.govchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring in this compound will exhibit characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the substituents on the ring.

Table 2: Key IR Absorption Frequencies for Functional Groups in this compound

Functional Group Characteristic Absorption (cm⁻¹)
Phenolic O-H stretch ~3200-3600 (broad)
Aromatic C-H stretch ~3000-3100
Asymmetric SO₂ stretch ~1300-1350
Symmetric SO₂ stretch ~1140-1160
C-O stretch ~1200-1260
C-Br stretch ~500-600

Mass Spectrometry (MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M, M+2). docbrown.info High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds like some phenol derivatives. epa.govsettek.com However, the polarity and relatively high boiling point of this compound might necessitate derivatization for optimal GC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC. Reversed-phase HPLC coupled with a mass spectrometer is a common setup for analyzing phenolic compounds. researchgate.net This technique allows for the separation of the compound from a mixture and its subsequent identification and quantification based on its mass-to-charge ratio.

Elemental Analysis (CHNS)

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample. For this compound (C₇H₇BrO₃S), the theoretical elemental composition can be calculated. Experimental data from an elemental analyzer should closely match these theoretical values, providing strong evidence for the compound's purity and empirical formula.

Table 3: Theoretical Elemental Composition of this compound

Element Percentage (%)
Carbon (C) 33.48
Hydrogen (H) 2.81
Bromine (Br) 31.82
Oxygen (O) 19.11
Sulfur (S) 12.77

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of this compound and for analyzing mixtures containing this compound. osha.gov A reversed-phase HPLC method using a suitable column and mobile phase can effectively separate the compound from impurities. The purity is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. HPLC can also be used for quantitative analysis by creating a calibration curve with standards of known concentration. researchgate.net

Gas Chromatography (GC): GC can also be used for purity assessment, particularly if the compound and its potential impurities are sufficiently volatile and thermally stable. nist.gov As mentioned earlier, derivatization may be necessary to improve the chromatographic properties of this compound. The choice between HPLC and GC often depends on the specific nature of the impurities and the analytical requirements.

Computational and Theoretical Studies on 2 Bromo 4 Methylsulfonyl Phenol

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to determine the electronic structure of molecules. For 2-Bromo-4-(methylsulfonyl)phenol, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. karazin.ua This process involves calculating the potential energy of the molecule for various atomic arrangements until the lowest energy conformation is identified. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For instance, studies on other substituted phenols, like 2,6-dichloro-4-fluoro phenol (B47542), have successfully used DFT to derive their optimal geometries. researchgate.net

Once the optimized geometry is obtained, the same DFT methods can be used to calculate the vibrational frequencies of the molecule. nih.gov These theoretical frequencies correspond to the various modes of vibration of the atoms, such as stretching, bending, and torsional motions. The calculated vibrational spectrum can be compared with experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy to confirm the structural model and aid in the assignment of experimental spectral bands. ijaemr.com For example, in studies of phenol itself, DFT calculations have been shown to produce vibrational frequencies that are in excellent agreement with experimental values. ijaemr.com

Table 1: Hypothetical Optimized Geometrical Parameters for this compound based on DFT Calculations

ParameterPredicted Value
C-Br Bond Length (Å)Data not available
C-S Bond Length (Å)Data not available
S=O Bond Lengths (Å)Data not available
C-O Bond Length (Å)Data not available
O-H Bond Length (Å)Data not available
C-C-Br Bond Angle (°)Data not available
C-C-S Bond Angle (°)Data not available
O=S=O Bond Angle (°)Data not available

Note: This table is illustrative. Specific values for this compound are not available in the searched literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics) for Chemical Reactivity and Stability Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons, while the LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a more reactive molecule. For substituted phenols, the nature and position of the substituent groups significantly influence the HOMO and LUMO energy levels. Electron-withdrawing groups, such as the methylsulfonyl group, generally lower both the HOMO and LUMO energies. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterPredicted Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Note: This table is illustrative. Specific values for this compound are not available in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or near-neutral potential. researchgate.net

For this compound, an MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the oxygen atoms of the methylsulfonyl group, making these sites potential targets for electrophiles. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack. Studies on other halogenated phenols have demonstrated how MEP maps can reveal the influence of substituents on the electronic distribution of the aromatic ring. researchgate.net

Conformational Analysis and Potential Energy Surface Scans

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, rotation around the C-O and C-S bonds can lead to different conformers with varying energies.

A potential energy surface (PES) scan is a computational method used to explore these conformational possibilities. By systematically rotating a specific dihedral angle and calculating the energy at each step, a PES can be generated. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. This analysis helps in identifying the most stable conformation of the molecule. For instance, conformational analysis of p-alkyl phenols has shown that the orientation of the hydroxyl group relative to the alkyl substituent can lead to distinct stable conformers. rsc.orgresearchgate.net

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a specific target, usually a protein or a nucleic acid. nih.gov This method is crucial in drug discovery for identifying potential drug candidates. The process involves placing the ligand in the binding site of the target and calculating the binding affinity, often expressed as a docking score. A lower docking score generally indicates a more favorable binding interaction.

For this compound, molecular docking could be used to investigate its potential to bind to various biological targets. For example, studies on other bromophenols have explored their inhibitory activity against enzymes like tyrosinase through molecular docking simulations. nih.gov

Molecular dynamics (MD) simulations can further refine the results of molecular docking. MD simulations provide a dynamic view of the ligand-target complex over time, allowing for the assessment of the stability of the binding pose and the interactions between the ligand and the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that correlate with a specific biological effect, QSAR models can be developed to predict the activity of new, untested compounds.

For a class of compounds like substituted phenols, QSAR models have been developed to predict their toxicity or antioxidant activity. nih.govnih.gov These models often use descriptors such as hydrophobicity (logP), electronic parameters (like Hammett constants), and steric parameters. For phenols with electron-withdrawing groups, these descriptors are particularly important in predicting their biological effects. vedantu.com A QSAR study involving this compound would require a dataset of structurally similar compounds with known biological activities to derive a predictive model.

Advanced Applications and Research Frontiers

Medicinal Chemistry: Lead Compound Optimization and Drug Discovery Initiatives

In the realm of medicinal chemistry, the optimization of lead compounds is a critical process of refining a chemical structure to enhance its therapeutic efficacy and safety. nih.govbldpharm.com While 2-Bromo-4-(methylsulfonyl)phenol is not typically a lead compound itself, it serves as a crucial intermediate in the synthesis of more complex molecules that are the focus of drug discovery initiatives. nih.govnih.gov

Its utility is highlighted in patent literature, where it is cited as a precursor in the synthesis of bromodomain inhibitors and biaryl-propionic acid derivatives, which are classes of molecules with significant therapeutic potential. nih.gov For instance, bromodomain and extra-terminal (BET) proteins are key regulators of gene expression and are considered important targets for cancer therapy. nih.gov The availability of versatile intermediates like this compound is essential for medicinal chemists to generate libraries of novel compounds for screening and development. A related compound, 2-Bromo-1-[4-(Methylsulfonyl) Phenyl]-1-Ethanone, is also recognized as a pivotal intermediate in the manufacture of various active pharmaceutical ingredients (APIs). chemicalbook.com

Materials Science: Exploration of Potential in Functional Materials

The field of materials science is constantly in search of novel molecules with unique photophysical properties. One such property is aggregation-induced emission (AIE), where non-emissive molecules are induced to emit light upon aggregation. This phenomenon has applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).

Currently, there is no specific research demonstrating that this compound exhibits AIE properties. However, chemical suppliers that provide a range of AIE materials also list this compound, suggesting that its structural motifs—a brominated phenol (B47542) and a sulfonyl group—are relevant to the design of functional materials. researchgate.net Further research is required to explore the potential of this specific compound in the development of new functional materials.

Synthetic Organic Chemistry: Role as a Versatile Intermediate for Complex Molecule Synthesis

The primary and most well-documented application of this compound is its role as a versatile intermediate in synthetic organic chemistry. nih.govnih.gov Its structure allows for a variety of chemical transformations, making it a valuable building block for constructing more complex molecular architectures.

A documented synthesis of this compound starts from 4-(Methylsulfonyl)phenol (B50025), which undergoes bromination to yield this compound. nih.gov The reaction conditions for this synthesis are detailed in the table below, showcasing a common method for its preparation.

Synthesis of this compound
Starting MaterialReagentSolventTemperatureYieldReference
4-(Methylsulfonyl)phenolN-Bromosuccinimide (NBS)Acetonitrile-25°C to 25°C60-85% nih.gov

The presence of the bromine atom and the phenolic hydroxyl group allows for further chemical modifications, such as cross-coupling reactions and etherifications, respectively, enabling the synthesis of a diverse range of target molecules.

Environmental Chemistry: Implications and Considerations for Halogenated Compounds

The presence of a bromine atom classifies this compound as a halogenated organic compound. This class of chemicals is under scrutiny for its potential environmental impact. chemicalbook.com

General Concerns for Halogenated Compounds:

Persistence: Many halogenated compounds are resistant to natural degradation processes, leading to their persistence in the environment. nih.govresearchgate.net

Bioaccumulation: Due to their lipophilic nature, some halogenated compounds can accumulate in the fatty tissues of organisms, leading to increasing concentrations up the food chain. researchgate.net

Toxicity: Some halogenated compounds and their byproducts can be toxic to wildlife and humans. nih.gov The combustion of materials containing organohalogens can also lead to the formation of toxic byproducts. nih.gov

It is important to note that while these are general concerns for halogenated compounds, specific studies on the environmental fate and toxicity of this compound are not extensively available. Therefore, its handling and disposal should be approached with the caution appropriate for this class of chemicals.

Conclusion and Future Research Directions

Synthesis of Current Research Landscape and Key Findings

Research concerning 2-Bromo-4-(methylsulfonyl)phenol has predominantly been foundational, focusing on its synthesis and its role as a building block for more complex molecules. The compound is recognized as a useful intermediate in the pharmaceutical industry for the creation of various active pharmaceutical ingredients (APIs). jingyepharma.com Its chemical structure, featuring a phenol (B47542), a bromo group, and a methylsulfonyl group, offers multiple reaction sites for chemical modification.

The synthesis of related brominated and sulfonylated phenols has been a subject of study, with an emphasis on improving reaction yields and purity. For instance, processes for the bromination of substituted phenols aim to control the formation of byproducts and achieve high purity through methods like continuous bromination. google.comgoogle.com These synthetic strategies are crucial for providing high-quality starting materials, including this compound, for further chemical synthesis.

While direct biological activity studies on this compound are not widely published, the methylsulfonylphenyl moiety is a key component in molecules with significant biological effects. For example, derivatives of 2-(4-methylsulfonylphenyl) indole (B1671886) have been synthesized and shown to possess dual antimicrobial and anti-inflammatory activities, with some compounds exhibiting potent inhibition of COX-2. nih.gov Furthermore, the related compound 4-(Methylsulfonyl)phenol (B50025) is used as a reagent in the synthesis of GPR119 agonists and potent glucokinase activators, highlighting the importance of the methylsulfonylphenol scaffold in medicinal chemistry. chemicalbook.com

Table 1: Key Research Areas Involving this compound and Related Compounds

Research AreaFocusKey FindingsCitations
Synthetic Chemistry Role as a chemical intermediate.Utilized in the synthesis of APIs and for custom chemical research. jingyepharma.com
Process Optimization Improving synthesis of brominated phenols.Development of methods to increase yield and purity while minimizing byproducts. google.comgoogle.com
Medicinal Chemistry Synthesis of biologically active derivatives.The methylsulfonylphenyl group is integral to compounds with anti-inflammatory and antimicrobial properties. nih.gov
Reagent Application Use of related sulfonyl phenols.4-(Methylsulfonyl)phenol is a key reagent for GPR119 agonists and glucokinase activators. chemicalbook.com

Identification of Unexplored Avenues and Persistent Open Questions

The current focus on this compound as a synthetic intermediate leaves several avenues for future research largely unexplored. A significant open question is the intrinsic biological activity of the compound itself. Given that structurally related molecules exhibit interesting pharmacological properties, a systematic investigation into the bioactivity of this compound is warranted.

Future research could focus on the following areas:

Intrinsic Biological Activity Screening: A comprehensive screening of this compound against various biological targets, such as enzymes and receptors, could reveal currently unknown therapeutic potential. This could include assays for anti-inflammatory, antimicrobial, and anticancer activities.

Derivatization and Structure-Activity Relationship (SAR) Studies: A major unexplored area is the systematic derivatization of this compound to create novel compound libraries. By modifying the phenolic hydroxyl group or substituting the bromine atom, new molecules with potentially enhanced biological activities could be developed. Subsequent SAR studies would be crucial to understand how these chemical modifications influence efficacy and selectivity.

Exploration as a Precursor for Novel Therapeutic Agents: Building on the finding that related compounds are used to synthesize GPR119 agonists and glucokinase activators, a direct line of inquiry would be to utilize this compound as a starting material for novel modulators of these targets. chemicalbook.com Its unique substitution pattern may lead to derivatives with improved pharmacological profiles.

Material Science Applications: The potential application of this compound in material science remains an open field of investigation. Its properties could be explored for the development of new polymers or functional materials.

Discussion of Challenges and Opportunities in the Field of this compound Research

The advancement of research on this compound is met with both challenges and significant opportunities.

Challenges:

Limited Existing Research: The scarcity of dedicated studies on this compound means that new research initiatives must start from a foundational level, without a large body of literature to build upon. This requires a greater initial investment in exploratory research.

Opportunities:

Leveraging a Privileged Scaffold: The methylsulfonylphenol moiety is present in a number of biologically active compounds. nih.govchemicalbook.com This presents a significant opportunity to use this compound as a scaffold to develop new drugs with potentially high efficacy. The bromo- and hydroxyl- groups provide convenient handles for a variety of chemical transformations, allowing for the creation of diverse molecular libraries.

Potential for Novel Intellectual Property: Given the unexplored nature of this compound and its derivatives, there is a high potential for the discovery of novel molecules with unique biological activities, leading to new intellectual property in the form of patents for new chemical entities and their applications.

Advancements in Catalysis and Synthesis: The challenges in synthesis also present opportunities for the development of novel catalytic systems and synthetic methodologies. Research into more selective and efficient bromination and sulfoxidation reactions could have a broad impact on organic chemistry beyond the synthesis of this specific compound.

Q & A

Q. What are the established synthetic routes for 2-Bromo-4-(methylsulfonyl)phenol, and what critical reaction conditions must be optimized?

The synthesis typically involves bromination of a phenol precursor followed by sulfonation. For example, bromination of 4-(methylsulfonyl)phenol using FeCl₃ as a catalyst in acetic acid with Br₂ at 0°C can yield the target compound. Post-reaction purification via flash chromatography is critical to isolate the product . Alternative routes may employ electrophilic aromatic substitution, where directing groups (e.g., methylsulfonyl) influence regioselectivity. Key optimizations include temperature control to minimize side reactions and stoichiometric adjustments to account for steric hindrance from the methylsulfonyl group .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR are essential for confirming substituent positions. The methylsulfonyl group deshields adjacent protons, while bromine induces splitting patterns (e.g., doublets in aromatic regions) .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. For example, C-Br and S=O bond distances can validate electronic effects .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns from bromine .

Q. How do the bromine and methylsulfonyl substituents influence the compound’s reactivity in cross-coupling reactions?

The bromine atom acts as a leaving group in Suzuki or Ullmann couplings, while the electron-withdrawing methylsulfonyl group stabilizes transition states via resonance. For instance, in Pd-catalyzed couplings, the sulfonyl group enhances electrophilicity at the para position, accelerating aryl-aryl bond formation. Solvent choice (e.g., DMF or THF) and base (e.g., K₂CO₃) are critical for maintaining reaction efficiency .

Advanced Research Questions

Q. What strategies address crystallographic challenges, such as twinning or pseudo-symmetry, in this compound derivatives?

For twinned crystals, SHELXL’s twin refinement tools (e.g., BASF parameter) can model overlapping lattices. Flack’s x parameter is preferred over Rogers’ η for enantiopolarity estimation in near-centrosymmetric structures to avoid false chirality assignments . High-resolution data (≤0.8 Å) and careful analysis of residual electron density maps help distinguish disorder or pseudosymmetry .

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results?

  • Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)) with experimental data to validate structures.
  • Hirshfeld surface analysis : Identifies discrepancies in hydrogen bonding or van der Waals interactions observed in crystallography but not predicted computationally .
  • Dynamic NMR : Resolves conformational exchange broadening in spectra, which static models may overlook .

Q. What mechanistic insights explain unexpected regioselectivity in nucleophilic aromatic substitution (NAS) reactions involving this compound?

The methylsulfonyl group’s strong electron-withdrawing effect directs nucleophiles to the para position relative to bromine. Kinetic studies (e.g., Hammett plots) reveal that polar aprotic solvents (e.g., DMSO) stabilize charged intermediates, while steric hindrance from the sulfonyl group disfavors ortho attack. Isotopic labeling (e.g., ²H or ¹⁸O) can track substituent effects on transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(methylsulfonyl)phenol
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-(methylsulfonyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.